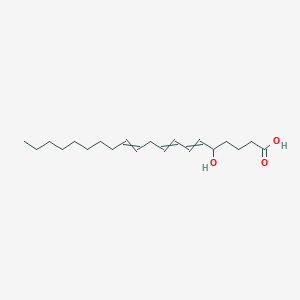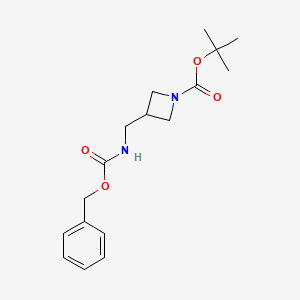
5-Hydroxyicosa-6,8,11-trienoic acid
Vue d'ensemble
Description
5-Hydroxyicosa-6,8,11-trienoic acid is a biologically active lipid mediator. It is a hydroxyeicosatrienoic acid that consists of 6E,8Z,11Z-icosatrienoic acid bearing a 5-hydroxy substituent . This compound is part of the eicosanoid family, which are signaling molecules derived from arachidonic acid and other polyunsaturated fatty acids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxyicosa-6,8,11-trienoic acid typically involves the hydroxylation of icosatrienoic acid. The hydroxylation process can be catalyzed by enzymes such as lipoxygenases .
Industrial Production Methods
the production likely involves biotechnological processes utilizing microbial or enzymatic systems to achieve the hydroxylation of icosatrienoic acid .
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxyicosa-6,8,11-trienoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions typically occur under mild conditions to preserve the integrity of the polyunsaturated fatty acid chain .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, such as 5-oxo-icosa-6,8,11-trienoic acid .
Applications De Recherche Scientifique
5-Hydroxyicosa-6,8,11-trienoic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-Hydroxyicosa-6,8,11-trienoic acid involves its interaction with specific receptors and enzymes in the body. It acts as a signaling molecule, modulating various cellular processes such as inflammation and immune responses . The compound is metabolized by enzymes like lipoxygenases and hydroxyeicosanoid dehydrogenase to form active metabolites that exert biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Hydroxyeicosatetraenoic acid: Another hydroxylated eicosanoid with similar biological activities.
5-Oxo-eicosatetraenoic acid: A potent metabolite of 5-Hydroxyeicosa-6,8,11-trienoic acid with strong chemoattractant properties.
Uniqueness
5-Hydroxyicosa-6,8,11-trienoic acid is unique due to its specific hydroxylation pattern and its role in modulating inflammatory responses. Its distinct structure allows it to interact with different receptors and enzymes compared to other eicosanoids .
Propriétés
IUPAC Name |
5-hydroxyicosa-6,8,11-trienoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h9-10,12-14,16,19,21H,2-8,11,15,17-18H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSADDRSUZRRBAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCC=CC=CC(CCCC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10274331 | |
| Record name | 5-hydroxyicosa-6,8,11-trienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10274331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88053-46-7 | |
| Record name | 5-hydroxyicosa-6,8,11-trienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10274331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(4S,5S)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one](/img/structure/B3058067.png)







![Propanoyl chloride, 3-[(trifluoroacetyl)amino]-](/img/structure/B3058079.png)

